molecular formula C23H19ClFN5O3 B11106444 5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11106444
M. Wt: 467.9 g/mol
InChI Key: RNAZXTHHXUAGLE-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, cyano, and hydroxyethyl groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other groups.

Scientific Research Applications

5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential as a therapeutic agent for various diseases. Additionally, its unique structure makes it a valuable compound for studying structure-activity relationships and developing new materials.

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions may lead to various biological effects, depending on the nature of the targets and pathways involved. For example, the compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. Understanding the mechanism of action is crucial for elucidating its potential therapeutic applications and optimizing its efficacy and safety.

Comparison with Similar Compounds

When compared to similar compounds, 5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrazole derivatives with different substituents or functional groups. The presence of specific groups such as the 2-chloro-6-fluorobenzyl and cyano groups may confer distinct properties and activities, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C23H19ClFN5O3

Molecular Weight

467.9 g/mol

IUPAC Name

5-amino-3-[(Z)-2-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C23H19ClFN5O3/c1-32-21-10-14(5-6-20(21)33-13-17-18(24)3-2-4-19(17)25)9-15(11-26)22-16(12-27)23(28)30(29-22)7-8-31/h2-6,9-10,31H,7-8,13,28H2,1H3/b15-9+

InChI Key

RNAZXTHHXUAGLE-OQLLNIDSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OCC3=C(C=CC=C3Cl)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OCC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.